Lipophilicity Differentiation: 6-Methoxy-7-propoxy vs. 6-Methoxy Analog (CAS 32618-84-1)
The 7-propoxy substituent in CAS 62484-10-0 significantly increases lipophilicity compared to the unsubstituted 6-methoxy analog (CAS 32618-84-1). The target compound has a computed LogP of 1.84 , while 6-methoxyquinazoline-2,4(1H,3H)-dione (lacking the 7-propoxy group) has a computed XLogP3 of approximately 0.48 [1]. This LogP increase of ~1.36 units translates to roughly a 23-fold increase in octanol-water partition coefficient, directly influencing membrane permeability and oral bioavailability potential in downstream drug candidates.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.84 (computed) |
| Comparator Or Baseline | 6-Methoxyquinazoline-2,4(1H,3H)-dione (CAS 32618-84-1): XLogP3 ≈ 0.48 |
| Quantified Difference | ΔLogP ≈ +1.36 (approximately 23-fold increase in partition coefficient) |
| Conditions | Computed LogP values from ChemSrc and PubChem; standard in silico prediction methods |
Why This Matters
Higher lipophilicity alters membrane partitioning behavior, which is critical for scientists selecting intermediates for CNS-targeted or cell-permeable probe design.
- [1] PubChem. 6-Methoxyquinazoline-2,4(1H,3H)-dione. CID 136091. XLogP3: 0.48. View Source
